N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine
Description
N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine is a purine derivative characterized by dual morpholin-4-ylmethyl substitutions at the N and 9 positions of the purine scaffold. Its synthesis likely involves alkylation or substitution reactions at the purine core, leveraging intermediates such as 5-aminoimidazoles or halogenated precursors, followed by functionalization with morpholine-containing reagents .
Properties
CAS No. |
19138-08-0 |
|---|---|
Molecular Formula |
C15H23N7O2 |
Molecular Weight |
333.39 g/mol |
IUPAC Name |
N,9-bis(morpholin-4-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H23N7O2/c1-5-23-6-2-20(1)10-19-14-13-15(17-9-16-14)22(11-18-13)12-21-3-7-24-8-4-21/h9,11H,1-8,10,12H2,(H,16,17,19) |
InChI Key |
BLJKLFJDGJHBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC2=C3C(=NC=N2)N(C=N3)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(morpholinomethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
9H-purin-6-amine+2CH2O+2morpholine→N,9-Bis(morpholinomethyl)-9H-purin-6-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,9-Bis(morpholinomethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N,9-Bis(morpholinomethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,9-Bis(morpholinomethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The morpholinomethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of nucleic acid functions.
Comparison with Similar Compounds
Substituent Position and Type
- N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine: Features two morpholin-4-ylmethyl groups at N and 9 positions.
- N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine (CAS: 1251578-67-2): Contains a single morpholino group at position 6 and a 4-fluorophenyl group at position 2. The fluorophenyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .
- 9-(3-Aminopropyl)-9H-purin-6-amine (CAS: 21708-31-6): Substituted with a linear aminopropyl chain at position 7. The primary amine group offers reactivity for further derivatization but may limit metabolic stability .
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| This compound | C₁₅H₂₂N₈O₂ | 354.39 | High (due to polar morpholine groups) |
| N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine | C₁₅H₁₅FN₆O | 354.32 | Moderate (balance of lipophilic/hydrophilic groups) |
| 9-Cyclopropyl-9H-purin-6-amine (CAS: 7356-98-1) | C₈H₉N₅ | 175.19 | Low (small hydrophobic substituent) |
Structure-Activity Relationship (SAR) Insights
- Morpholine Position: Morpholino groups at position 6 (e.g., ) improve solubility without significantly compromising activity, while substitutions at N or 9 (as in the target compound) may alter target selectivity .
- Bulk vs. Activity : Bulky substituents (e.g., benzamidophenyl in ) reduce conformational flexibility but enhance binding affinity in specific targets. The dual morpholinylmethyl groups in the target compound may offer a balance between solubility and steric hindrance .
Research Findings and Data Tables
Table 1: Comparative Analysis of Purin-6-amine Derivatives
*LogP values estimated using computational tools (e.g., ChemAxon).
Biological Activity
N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique structure that includes two morpholinyl groups attached to a purine core. This structural configuration enhances its interaction with biological systems, making it a significant subject of study in medicinal chemistry.
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : Approximately 320.36 g/mol
- Structure : The compound features two morpholinyl groups which contribute to its solubility and biological activity.
The biological activity of this compound primarily involves its interactions with enzymes and nucleic acids. The morpholinomethyl substituents enhance the binding affinity to molecular targets, potentially influencing various biochemical pathways. Notably, it may inhibit specific enzymes or modulate nucleic acid functions, which are critical for its therapeutic applications.
Biological Activities
This compound has been studied for several biological activities:
- Antiviral Activity : Research indicates that this compound shows potential against various viral infections by inhibiting viral replication mechanisms. It may disrupt the lifecycle of viruses by interfering with their ability to replicate within host cells.
- Enzyme Inhibition : The compound is suggested to inhibit certain enzymes involved in nucleotide metabolism and other cellular processes, which could be beneficial in treating diseases related to dysregulated enzyme activity.
- Nucleic Acid Interactions : Its ability to bind with nucleic acids positions it as a candidate for further studies in gene regulation and therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits viral replication mechanisms | |
| Enzyme Inhibition | Inhibits specific enzymes related to nucleotide metabolism | |
| Nucleic Acid Binding | Modulates functions of nucleic acids |
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of this compound, researchers observed significant inhibition of viral replication in vitro. The compound was tested against several viruses, demonstrating a dose-dependent response where higher concentrations resulted in greater inhibition rates. This study highlights the potential for this compound in developing antiviral therapies.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine | Lacks morpholinyl groups | Limited antiviral activity |
| N-Allyl-N,N-bis(trimethylsilyl)amine | Different substitution pattern | Moderate enzyme inhibition |
| This compound | Morpholinyl groups enhance solubility | Significant antiviral activity |
This compound stands out due to its specific morpholinyl substitution pattern on the purine ring. This feature not only enhances its solubility but also significantly improves its interaction capabilities with biological targets compared to other similar compounds.
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